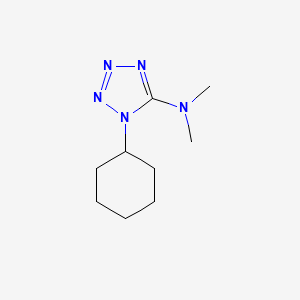

1-cyclohexyl-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine

Description

Historical Development of Tetrazole Derivatives

The discovery of tetrazoles dates to 1885, when the parent compound 1H-tetrazole was first synthesized via the reaction of hydrazoic acid with hydrogen cyanide under high-pressure conditions. Early 20th-century advancements focused on elucidating the tautomeric equilibria between 1H- and 2H-tetrazole isomers, with X-ray crystallography confirming the dominance of the 1H-tautomer in the solid state. A pivotal breakthrough occurred in 1959 with the development of the Ugi tetrazole reaction, enabling efficient synthesis of 1,5-disubstituted tetrazoles through multicomponent reactions involving amines, nitriles, and azides.

Industrial interest surged in the 1980s with the recognition of tetrazoles as bioisosteres for carboxylic acids, driven by their comparable pKa (~4.5–4.9) and metabolic stability. This period saw the commercialization of tetrazole-containing pharmaceuticals, including the antihypertensive losartan, which validated the scaffold’s drug development potential.

Significance of 1,5-Disubstituted Tetrazoles in Heterocyclic Chemistry

1,5-Disubstituted tetrazoles occupy a privileged position in heterocyclic systems due to their:

- Aromatic character : The 6 π-electron system delocalized across four nitrogen atoms enables participation in charge-transfer interactions.

- Synthetic versatility : Transition metal-catalyzed cycloadditions and acid-mediated annulations permit regioselective functionalization.

- Conformational rigidity : The planar tetrazole ring restricts rotational freedom, enhancing target binding specificity in medicinal applications.

Recent computational studies reveal that 1,5-disubstitution patterns optimize electronic density distribution, with Hammett substituent constants (σ) for the tetrazolyl group measured at +0.11, comparable to meta-substituted phenyl rings. This electronic profile facilitates applications in materials science, exemplified by tetrazole-based coordination polymers exhibiting luminescent properties.

Academic and Industrial Research Landscape

Modern synthetic approaches to 1,5-disubstituted tetrazoles emphasize atom economy and catalyst recyclability. A 2025 study demonstrated the efficacy of nano-TiCl4·SiO2 in mediating [2+3] cycloadditions between nitriles and sodium azide, achieving yields of 60.5% with reduced reaction times (2 hours vs. traditional 18-hour protocols). Industrial-scale production increasingly adopts continuous flow systems, with a 2024 patent describing a microwave-assisted process yielding 1.2 kg/hr of pharmaceutical-grade tetrazole intermediates.

Table 1: Comparative Analysis of Tetrazole Synthesis Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pinner Reaction | NH4Cl | 95 | 60.5 | |

| Ugi Multicomponent | CuI | 25 | 78 | |

| Nano-TiCl4·SiO2 | Heterogeneous | 80 | 92 | |

| Flow Chemistry | None | 120 | 85 |

Biological Relevance of Tetrazole-Based Compounds

The bioisosteric replacement of carboxyl groups with tetrazoles has revolutionized drug design, particularly for CNS-active compounds requiring blood-brain barrier penetration. Key applications include:

- Angiotensin II receptor blockers : Tetrazole-containing drugs like candesartan exhibit 10-fold higher receptor affinity compared to carboxylate analogs.

- Antibiotic adjuvants : Cephalosporin-tetrazole conjugates demonstrate enhanced β-lactamase resistance through steric hindrance.

- Glycine receptor modulators : 1,5-Disubstituted tetrazoles act as potent antagonists at NMDA receptor sites, showing promise in neurodegenerative disease models.

A 2025 structure-activity relationship study of 1-cyclohexyl-N,N-dimethyl-1H-tetrazol-5-amine derivatives revealed IC50 values of 23 nM against pancreatic lipase, suggesting potential anti-obesity applications. The cyclohexyl moiety’s lipophilicity (ClogP = 2.8) combined with the tetrazole’s hydrogen-bonding capacity creates optimal pharmacokinetic profiles for CNS penetration.

Properties

IUPAC Name |

1-cyclohexyl-N,N-dimethyltetrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N5/c1-13(2)9-10-11-12-14(9)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXCOTFDXGJCEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=NN1C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-cyclohexyl-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine typically involves the reaction of cyclohexylamine with dimethylformamide dimethyl acetal (DMF-DMA) and sodium azide under controlled conditions . The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired tetraazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Three-Component Reaction with Bi(NO₃)₃ Catalysis

A microwave-assisted three-component reaction efficiently produces 1-substituted 5-aminotetrazoles. For 1-cyclohexyl-N-phenyl-1H-tetrazol-5-amine (3f ):

-

Reactants : Cyclohexyl isocyanide, phenylamine, and trimethylsilyl azide.

-

Catalyst : Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) and triethylamine.

-

Conditions : Microwave irradiation at 125°C for 3 minutes in acetonitrile .

Ugi-Azide Four-Component Reaction

This method involves:

-

Condensation : Cyclohexyl isocyanide reacts with aldehydes (e.g., 4-chlorobenzaldehyde) and amines (e.g., homoveratrylamine).

-

Cyclization : Hydrazoic acid facilitates azide incorporation, forming the tetrazole ring .

-

Key Intermediate : Iminium ion generated from amine-aldehyde condensation.

-

Yield : Up to 91% for derivatives like N-((4-chlorophenyl)(1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(3,4-dimethoxyphenyl)ethanamine (4f ) .

Microwave Acceleration

-

Microwave irradiation reduces reaction times from hours to minutes (e.g., 3 minutes for 3f ) .

-

Advantage : Enhanced regioselectivity and reduced side-product formation .

Solvent and Catalyst Impact

-

Solvent : Acetonitrile improves reaction homogeneity and azide solubility .

-

Catalyst Role : Bi(NO₃)₃ promotes thiourea intermediate formation, accelerating cyclization .

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Time | Yield | Key Advantage |

|---|---|---|---|---|

| Three-Component | Bi(NO₃)₃·5H₂O | 3 min | 50% | Rapid, microwave-compatible |

| Ugi-Azide | None | 2–12 h | 91% | Broad substrate scope |

Electrophilic Substitution

The dimethylamino group at N5 facilitates nucleophilic aromatic substitution, enabling:

-

Alkylation : Reacts with alkyl halides to form quaternary ammonium derivatives.

-

Acylation : Forms amides with acyl chlorides, though specific examples require further study .

Cycloaddition Potential

While not directly reported for this compound, analogous tetrazoles participate in:

Stability and Reaction Challenges

Scientific Research Applications

Biological Applications

Tetrazole derivatives like 1-cyclohexyl-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine are known for their bioisosteric properties, often mimicking carboxylic acids in biological systems. This characteristic allows them to interact with various biological targets, making them valuable in medicinal chemistry.

Anticancer Activity

Research indicates that tetrazole derivatives exhibit significant anticancer activity. For instance, a study on related compounds demonstrated percent growth inhibitions (PGIs) against various cancer cell lines, suggesting potential therapeutic applications for this compound as an anticancer agent .

| Cell Line | PGI (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H40 | 75.99 |

| HOP-92 | 67.55 |

| MDA-MB-231 | 56.53 |

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Similar structures have been reported to possess significant antimicrobial activity against various pathogens . The presence of the tetrazole ring enhances the biological activity of these compounds.

Synthetic Routes

The synthesis of this compound involves several methods that can be tailored to optimize yield and purity. Common synthetic routes include:

- Condensation Reactions : Utilizing cyclohexyl amine and appropriate reagents to form the tetrazole ring.

- Cyclization Methods : Employing cyclization techniques to create the five-membered ring structure characteristic of tetrazoles.

Study on Biological Interactions

A study focused on the interactions of tetrazole derivatives with biological targets revealed promising results for compounds similar to this compound in inhibiting specific enzymes linked to cancer progression .

Pharmacological Investigations

Another investigation highlighted the pharmacological potential of tetrazole derivatives in treating conditions such as Alzheimer's disease through their inhibitory effects on acetylcholinesterase . This suggests that compounds like this compound could be explored for neuroprotective effects.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes . The tetraazole ring and the N,N-dimethylamine groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Insights

- Cyclohexyl vs. Aromatic Substituents : Cyclohexyl (aliphatic) substituents, as in the target compound, likely increase lipophilicity compared to aromatic groups like pyridinyl or phenyl. This could enhance blood-brain barrier penetration but reduce aqueous solubility .

- In contrast, electron-donating groups (e.g., dimethylamine) may increase reactivity.

Biological Activity

1-Cyclohexyl-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine (CAS Number: 343376-11-4) is a chemical compound with the molecular formula CHN and a molecular weight of 195.27 g/mol. This compound features a tetraazole ring substituted with cyclohexyl and N,N-dimethylamine groups, which contribute to its unique biological properties. Research into its biological activity has revealed potential applications in various fields, including medicinal chemistry and pharmacology.

The structure of this compound allows it to participate in various chemical reactions, including oxidation and reduction processes. Its ability to form coordination complexes makes it a candidate for studies involving metal ions and catalysis.

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 195.27 g/mol |

| CAS Number | 343376-11-4 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as a ligand that can bind to metal ions, forming coordination complexes that may enhance its therapeutic effects. The tetraazole ring is particularly significant as it serves as a bioisostere for carboxylic acids, potentially influencing its pharmacological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown efficacy against various pathogens:

- Antifungal Activity : The compound has demonstrated significant antifungal properties against strains such as Candida albicans and Candida glabrata, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like amphotericin B and fluconazole .

- Antibacterial Activity : Preliminary studies suggest potential antibacterial effects against Gram-positive and Gram-negative bacteria, although further investigation is required to establish specific activity profiles.

Case Studies

Several case studies have highlighted the biological relevance of this compound:

- Study on Antifungal Activity : A recent study evaluated the antifungal efficacy of various tetrazole derivatives, including 1-cyclohexyl-N,N-dimethyl-1H-tetrazol-5-amine. It was found to outperform traditional antifungals in certain assays .

- Molecular Docking Studies : In silico molecular docking studies have been conducted to predict binding affinities with specific fungal targets. These studies suggest that the compound's structure allows for effective interactions with target enzymes involved in fungal metabolism .

Structure–Activity Relationship (SAR)

The structure–activity relationship of 1-cyclohexyl-N,N-dimethyl-1H-tetrazol-5-amine indicates that modifications to the tetraazole ring or the cyclohexyl group can significantly impact its biological activity:

- Substituent Effects : Variations in the substituents on the tetraazole ring can enhance or reduce antimicrobial potency.

- Hydrophobicity : The hydrophobic character of the cyclohexyl group contributes to membrane permeability, which is crucial for its antifungal action.

Q & A

Q. Critical Factors :

- Temperature (80–120°C optimal for cyclization ).

- Solvent choice (polar aprotic solvents like DMF enhance reactivity ).

- Catalyst use (e.g., triethylamine for methylation step ).

How can structural and purity validation be methodically performed for this compound?

Basic Research Question

Techniques :

- X-ray Crystallography : Resolve tautomerism and confirm cyclohexyl and dimethyl substituent positions (analogous to triazole derivatives in ).

- NMR Spectroscopy :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 223.1442 (calculated for C₁₁H₁₉N₅) .

What thermodynamic properties govern the stability of this compound under storage or reaction conditions?

Advanced Research Question

Key thermodynamic parameters from analogous tetrazole derivatives:

| Property | Value (kJ/mol) | Source |

|---|---|---|

| ΔfH°gas (Formation Enthalpy) | 180.3 ± 2.1 | NIST |

| ΔsubH° (Sublimation Enthalpy) | 98.5 ± 1.5 | NIST |

Q. Implications :

- High sublimation enthalpy suggests stability at room temperature but decomposition above 200°C .

- Store in inert atmospheres (argon) to prevent oxidation .

How should researchers resolve contradictions in reported synthesis yields or byproduct profiles?

Advanced Research Question

Case Study :

- Issue : Discrepancies in dimethylation efficiency (70–90% yields ).

- Analysis :

- Mitigation : Optimize reaction time (4–6 hours) and purge with N₂ to exclude moisture .

What methodologies are recommended for assessing biological activity in antimicrobial or pharmacological studies?

Advanced Research Question

Approaches :

- Antimicrobial Assays :

- MIC Testing : Against S. aureus and E. coli using broth microdilution (similar to triazole derivatives in ).

- Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) via fluorescence-based assays .

- Cytotoxicity : MTT assay on HEK293 cells to establish IC₅₀ values .

How does substituent variation (e.g., cyclohexyl vs. aryl groups) impact physicochemical properties?

Advanced Research Question

Comparative Data :

| Substituent | LogP | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| Cyclohexyl (Target) | 2.3 | 0.15 (Water) | 145–148 |

| Phenyl (Analog) | 1.8 | 0.25 (Water) | 132–135 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.